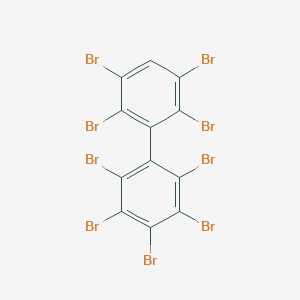

2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr9/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYQCNXYPKFHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152375 | |

| Record name | 2,2',3,3',4,5,5',6,6'-Nonobromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119264-63-0 | |

| Record name | 2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119264630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5',6,6'-Nonobromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5',6,6'-NONABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7J4683O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Context Within Polybrominated Biphenyls Pbbs Research

Polybrominated biphenyls are a group of synthetic brominated organic compounds that consist of a biphenyl (B1667301) structure where hydrogen atoms have been replaced by bromine atoms. Theoretically, there are 209 possible PBB congeners, distinguished by the number and position of the bromine atoms. cdc.gov These compounds were manufactured and used as flame retardants in plastics, textiles, and electronic equipment. cdc.gov Their chemical stability and resistance to degradation made them effective for this purpose, but also contribute to their persistence in the environment.

Research into PBBs has not been evenly distributed across all 209 congeners. Instead, it has been overwhelmingly focused on the constituents of a commercial hexabromobiphenyl mixture known as FireMaster. This was due to a major public health and environmental crisis in Michigan in the 1970s. cdc.gov The FireMaster mixtures, specifically FireMaster BP-6 and FireMaster FF-1, were predominantly composed of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153) and 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) (PBB-180). cdc.gov

Within this research landscape, 2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl, one of three possible nonabromobiphenyl isomers, has received significantly less attention. As a highly brominated congener, its physical and chemical properties differ from the more studied hexa- and heptabrominated biphenyls.

Below is a data table outlining the basic properties of this compound.

| Property | Value |

| IUPAC Name | 1,2,3,4,5-tribromo-6-(2,3,4,5,6-pentabromophenyl)benzene |

| Molecular Formula | C₁₂HBr₉ |

| Molecular Weight | 864.27 g/mol |

| CAS Number | 119264-63-0 |

Significance in Environmental Chemistry and Contaminant Studies

Despite the research focus on the FireMaster congeners, nonabromobiphenyls, including 2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl, are environmentally relevant due to their inclusion in other commercial flame retardant mixtures. Commercial octabromobiphenyl (B1228391) products, such as Bromkal 80, were found to contain a substantial proportion of nonabromobiphenyl congeners, ranging from 47.4% to 60.0%. cdc.gov Additionally, commercial decabromobiphenyl (B1669990) mixtures contained nonabromobiphenyls as a minor component, at around 2.9%. cdc.gov This indicates that the environmental release of these highly brominated congeners has occurred, albeit from different product sources than the more famous Michigan incident.

The significance of these compounds in environmental chemistry stems from their properties as persistent organic pollutants (POPs). Like other PBBs, nonabromobiphenyls are lipophilic, meaning they have a tendency to accumulate in the fatty tissues of organisms. This leads to the potential for bioaccumulation and biomagnification through the food web. Research on arctic wildlife has demonstrated the bioaccumulation of PBB metabolites, specifically hydroxylated PBBs (OH-PBBs), in ringed seals and polar bears. nih.gov The detection of these metabolites in top predators indicates that PBBs undergo long-range environmental transport and are present in remote ecosystems, where they are consumed and metabolized by wildlife. nih.gov

The table below summarizes the composition of various commercial PBB mixtures, highlighting the presence of nonabromobiphenyls.

| Commercial Mixture | Predominant Homolog Group | Percentage of Nonabromobiphenyls |

| FireMaster BP-6/FF-1 | Hexabromobiphenyl | Not a significant component |

| Octabromobiphenyl (e.g., Bromkal 80) | Octabromobiphenyl | 47.4% - 60.0% |

| Decabromobiphenyl (e.g., Flammex B 10) | Decabromobiphenyl | ~2.9% |

Toxicological studies on commercial octabromobiphenyl mixtures provide the most direct insight into the potential effects of nonabromobiphenyls. In a 30-day dietary feeding study in rats, a no-effect level for an octabromobiphenyl mixture was not established, suggesting the potential for adverse effects even at the tested doses. nih.gov A longer-term, two-year study on the same mixture revealed that bromine concentrations in the liver and adipose tissue of rats increased steadily over 180 days without reaching a plateau, indicating a high potential for bioaccumulation. nih.gov However, these octabromobiphenyl mixtures were found to have low acute oral toxicity and were not primary skin irritants. nih.gov

Historical Overview of Pbb Environmental Relevance and Associated Research Catalysts

Bioaccumulation and Biomagnification in Ecological Food Webs

Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its rate of loss. Due to its high lipophilicity (fat-loving nature), 2,2',3,3',4,5,5',6,6'-nonabromobiphenyl readily partitions from water and soil into the fatty tissues of organisms. This leads to its accumulation in individual organisms over time. researchgate.net

Biomagnification is a related process where the concentration of a substance increases in organisms at successively higher levels in a food chain. Organisms at the top of the food web consume prey that have already accumulated the compound, leading to a magnification of the concentration. PBBs are known to accumulate up the food chain. cdc.gov

Trophic transfer is the movement of contaminants from one trophic level (feeding level) to the next. For persistent, bioaccumulative compounds like nonabromobiphenyl, diet is a primary route of exposure. The efficiency of this transfer can be quantified using Biomagnification Factors (BMFs), which are the ratio of the contaminant concentration in a predator to that in its prey. A BMF greater than 1 indicates that biomagnification is occurring. nih.govnih.gov

While specific BMFs for this compound are not widely documented, studies on other novel brominated flame retardants in terrestrial food chains have demonstrated biomagnification. For example, in a grassland ecosystem, BMFs for the BFR hexabromobenzene (B166198) (HBB) were found to be greater than 1 in a sheep-grass food chain (BMF = 5.57) and a weasel-mouse food chain (BMF = 4.23), indicating significant trophic transfer and magnification. nih.gov Given the similar physicochemical properties, it is expected that highly brominated PBBs would also biomagnify in both aquatic and terrestrial food webs.

| Food Chain | Predator | Prey | BMF for HBB | Implication |

| Grassland | Sheep (muscle) | Grass | 5.57 | Biomagnification |

| Grassland | Weasel (muscle) | Mouse | 4.23 | Biomagnification |

| Grassland | Insect | Grass | <1 | No Biomagnification |

Data from a study on novel brominated flame retardants, with Hexabromobenzene (HBB) used as an analogue for a persistent, bioaccumulative BFR. nih.gov

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For a compound to bioaccumulate, it must first be bioavailable. PBBs bind strongly to soil and sediment, which can reduce their bioavailability. However, studies have shown that even soil-bound PBBs are available for uptake by organisms.

A key study investigated the bioavailability of soil-borne PBBs to farm animals. tandfonline.com The research found that PBBs in soil consumed by livestock were readily absorbed and accumulated in their fat. The absorption of PBBs from contaminated soil was high (56-65%) and not significantly different from the absorption of PBBs that were added directly to the animals' feed. This demonstrates that PBBs in environmental matrices like soil are indeed bioavailable and can enter the food chain through ingestion. The study determined ratios of PBB concentration in animal fat to the concentration in the soil, finding the highest ratio in swine (1.86), likely due to their higher soil ingestion rates. tandfonline.com

| Animal | Fat-to-Soil PBB Concentration Ratio |

| Swine | 1.86 |

| Beef Calves | 0.39 |

| Dairy Heifers | 0.37 |

| Ewes | 0.37 |

| Beef Cows | 0.27 |

| Primiparous Dairy Cows | 0.27 |

| Multiparous Dairy Cows | 0.10 |

Data from Fries, G. F. (1985). Bioavailability of soil-borne polybrominated biphenyls ingested by farm animals. tandfonline.com

Transformation Processes of 2,2 ,3,3 ,4,5,5 ,6,6 Nonabromobiphenyl in the Environment

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl, photodegradation is a significant abiotic pathway.

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the environmental transformation of highly brominated PBBs. nih.gov Studies on soil samples from a former PBB manufacturing site in Michigan indicated significant degradation of the PBB residue, with a degradation pattern consistent with a photochemical decomposition mechanism. nih.gov The primary mechanism involves the reductive debromination of the PBB molecule, where bromine atoms are sequentially removed. This process leads to the formation of lesser-brominated biphenyls. nih.gov For instance, the degradation of more highly brominated PBBs in soil has been shown to produce pentabromobiphenyl and tetrabromobiphenyl congeners. nih.gov

Table 1: Photodegradation Half-Lives of Nonabrominated Diphenyl Ether (nonaBDE) Congeners in Hexane nih.gov

| Compound | Half-life (minutes) |

| BDE 206 | 12.78 |

| BDE 207 | 4.25 |

| BDE 208 | 9.83 |

This interactive data table is based on data for structurally similar compounds and is provided for illustrative purposes.

Besides photodegradation, other abiotic processes can contribute to the transformation of halogenated organic compounds. Reductive debromination can also occur in anaerobic environments, facilitated by reducing agents. For instance, nanoscale zerovalent iron has been shown to effectively debrominate polybrominated diphenyl ethers (PBDEs), a related class of compounds. nih.gov This process involves the stepwise removal of bromine atoms, leading to the formation of lesser-brominated congeners and ultimately diphenyl ether. nih.gov While specific studies on this compound are limited, the principles of reductive dehalogenation suggest that it could be a relevant transformation pathway in anoxic sediments and soils.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.

The microbial degradation of PBBs has been a subject of research, although studies focusing specifically on this compound are scarce. Generally, highly brominated congeners are more resistant to microbial degradation than their less-brominated counterparts. frontiersin.org Anaerobic microorganisms have been shown to be capable of degrading PBBs through reductive debromination. nih.gov This process is often slow, especially for highly brominated compounds. nih.gov

Aerobic degradation of PBBs is less common, particularly for highly brominated congeners. However, some aerobic bacteria that are capable of degrading polychlorinated biphenyls (PCBs) have shown a limited ability to transform some PBBs. ucanr.edu

The primary biotic degradation pathway for highly brominated PBBs under anaerobic conditions is reductive debromination. nih.gov This process involves the microbial removal of bromine atoms, leading to the formation of a series of less-brominated PBB congeners. Studies on other PBBs have shown that microorganisms preferentially remove bromine atoms from the meta and para positions of the biphenyl (B1667301) rings due to lower steric hindrance. nih.govresearchgate.net

The stepwise debromination of this compound would be expected to produce a series of octa-, hepta-, hexa-, and lower-brominated biphenyls. The specific congeners formed would depend on the microbial consortia present and the environmental conditions. It is important to note that the byproducts of this degradation can sometimes be more toxic than the parent compound. nih.gov

Table 2: Potential Reductive Debromination Products of this compound

| Parent Compound | Potential Debromination Products |

| This compound | Octabromobiphenyls |

| Heptabromobiphenyls | |

| Hexabromobiphenyls | |

| Pentabromobiphenyls | |

| Tetrabromobiphenyls |

This interactive data table illustrates the potential classes of byproducts from the stepwise debromination of the parent compound.

Analytical Methodologies for 2,2 ,3,3 ,4,5,5 ,6,6 Nonabromobiphenyl in Environmental Samples

Sample Preparation Techniques

Effective sample preparation is a critical first step in the analytical workflow, designed to isolate the target analyte from complex sample matrices and remove interfering substances. thermofisher.comwdh.ac.id The choice of technique is highly dependent on the nature of the sample, which can range from water and soil to biological tissues and polymers. chromatographyonline.com

The initial isolation of 2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl from a sample matrix is accomplished through various extraction techniques.

Solvent Extraction: This classic approach includes methods like liquid-liquid extraction (LLE) for liquid samples and Soxhlet extraction for solid samples. chromatographyonline.com These methods rely on the partitioning of the analyte between the sample matrix and an immiscible organic solvent. chromatographyonline.com For more advanced applications, Accelerated Solvent Extraction (ASE) and Ultrasonic-Assisted Extraction (UAE) offer higher efficiency and reduced solvent consumption. acs.orgresearchgate.net For instance, UAE using toluene (B28343) has been successfully applied to extract PBBs from polymers. acs.org

Solid Phase Extraction (SPE): SPE is a versatile technique used for both extraction and sample clean-up. chromatographyonline.com It involves passing a liquid sample through a cartridge containing a solid adsorbent that retains the analyte. thermofisher.com The analyte is later eluted with a small volume of solvent. thermofisher.com This method is effective for concentrating trace analytes from aqueous samples and has been used for PBBs in human serum with Oasis HLB cartridges. chrom-china.comresearchgate.netresearchgate.net

Solid Phase Microextraction (SPME): SPME is a modern, solvent-free technique that uses a coated fiber to adsorb analytes from a sample. nih.gov While detailed studies focusing specifically on nonabromobiphenyl are limited, its application for other persistent organic pollutants suggests its potential for extracting PBBs from environmental samples with complex matrices. nih.govmdpi.com

Table 1: Overview of Extraction Methods for Polybrominated Biphenyls

| Extraction Method | Principle | Typical Sample Matrix | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent Extraction (LLE, Soxhlet) | Partitioning of analyte between the sample and an organic solvent. | Liquid (LLE), Solid (Soxhlet) | Well-established, effective for various matrices. | chromatographyonline.com |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic energy to enhance solvent extraction efficiency. | Polymers, Solids | Increased efficiency, reduced extraction time. | acs.org |

| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | Aqueous samples, Biological fluids (serum) | High concentration factor, removes interferences. | chromatographyonline.comchrom-china.comresearchgate.net |

| Solid Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Aqueous samples, Air | Solvent-free, combines extraction and concentration. | nih.govmdpi.com |

Following extraction, the sample extract often contains co-extracted substances, such as lipids or other organic compounds, that can interfere with chromatographic analysis. nih.gov Clean-up procedures are essential to remove these interferences. thermofisher.com

Column Chromatography: This is a widely used technique for purifying extracts. researchgate.net Columns are packed with adsorbents like silica (B1680970) gel, alumina, or Florisil. nih.gov A multi-layer silica gel column, which may include an acid-treated layer, is effective for removing lipids and other organic interferences from biological samples. chrom-china.comresearchgate.net

Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences, such as lipids, from extracts of biological tissues. researchgate.net

Destructive Clean-up: For robust analytes like PBBs, treatment of the extract with concentrated sulfuric acid is a common and effective method to destroy interfering organic matter. researchgate.net

Fractionation: Complex extracts can be separated into different fractions using column chromatography. researchgate.net This allows for the isolation of PBBs from other classes of compounds, such as polychlorinated biphenyls (PCBs) or polybrominated diphenyl ethers (PBDEs), which may have similar properties. researchgate.net

Table 2: Common Clean-up Procedures for PBB Analysis

| Procedure | Reagent/Sorbent | Purpose | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel, Alumina, Florisil | Removes polar interferences. | nih.gov |

| Acid Treatment | Concentrated Sulfuric Acid | Destroys lipids and other oxidizable organic matter. | researchgate.net |

| Gel Permeation Chromatography (GPC) | Bio-Beads S-X3 or similar | Separates analytes from high-molecular-weight interferences like lipids. | researchgate.net |

| Fractionation | Silica or Carbon Columns | Separates different classes of compounds (e.g., PBBs from PCBs). | researchgate.netresearchgate.net |

Chromatographic Separation Techniques

Chromatography is employed to separate the individual PBB congeners from each other before detection. Due to the complexity of PBB mixtures, high-resolution separation is crucial.

Gas chromatography is the primary technique for the separation of PBBs. nih.govclu-in.org However, the analysis of highly brominated congeners like this compound poses specific challenges.

Volatility: Higher brominated PBBs are less volatile than their lower brominated counterparts. nih.gov This necessitates the use of higher temperatures in the GC oven and injector to ensure efficient elution from the column. nih.gov

Column Selection: Both packed and capillary columns have been used for PBB analysis. Short packed columns (e.g., 45 cm, 2% OV-101) have proven satisfactory for analyzing the full range of PBBs, from mono- to decabromobiphenyl (B1669990). nih.gov High-resolution capillary columns, such as a DB-5ms (15 m x 0.25 mm x 0.1 µm), are also commonly used to achieve congener-specific separation. researchgate.net

Method Optimization: A key objective is to achieve sharp, well-defined chromatographic peaks for accurate quantification. epa.gov For samples containing a wide range of PBBs, analytical methods may be developed that use separate GC runs optimized for lower and higher brominated congeners to ensure good peak shape for all analytes. epa.gov

Table 3: Gas Chromatography Parameters for Highly Brominated PBBs

| Parameter | Specification | Rationale/Comment | Reference |

|---|---|---|---|

| Column Type | Short packed column (e.g., 2% OV-101) or Capillary (e.g., DB-5ms, TR-5MS) | Capillary columns offer higher resolution for congener separation. | researchgate.netnih.govthermofisher.com |

| Injector Temperature | High (e.g., 280 °C) | Ensures volatilization of low-volatility nonabromobiphenyl. | thermofisher.com |

| Oven Program | Temperature ramped to a high final temperature (e.g., >300 °C) | Necessary to elute highly brominated congeners from the column. | nih.govthermofisher.com |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. | thermofisher.com |

While GC is more common, High-Performance Liquid Chromatography (HPLC) also serves as a viable separation technique for PBBs, particularly for the most highly brominated congeners that can be challenging to analyze by GC. acs.org

Reversed-phase HPLC has been demonstrated as a capable method for analyzing technical mixtures of brominated flame retardants. acs.org For instance, an HPLC method was developed to separate decabromobiphenyl (PBB-209), a compound structurally and chemically similar to nonabromobiphenyl. acs.org HPLC can be coupled to various detectors, including UV detectors and mass spectrometers. scielo.br One notable application is the coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), which allows for bromine-specific detection, providing an alternative to congener-specific analysis. acs.org

Detection and Quantification Techniques

The final step of the analysis involves the detection and quantification of the separated this compound.

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is the most powerful and widely used technique for the detection of PBBs. nih.govnih.gov It provides high selectivity and structural information for confident identification. High-Resolution Mass Spectrometry (HRMS) offers the highest degree of selectivity and specificity. nih.govepa.gov For quantification, MS is often operated in the Selected Ion Monitoring (SIM) mode, where only ions characteristic of the target analyte are monitored, thereby increasing sensitivity and reducing matrix interference. researchgate.netnih.gov For highly brominated compounds like nonabromobiphenyl, it is advantageous to monitor ions in the high mass-to-charge (m/z) range of 600-1000. nih.gov

Electron Capture Detector (ECD): The ECD is a highly sensitive detector for halogenated compounds like PBBs. nih.govepa.gov The response of the ECD generally increases with the number of bromine atoms, making it very sensitive to nonabromobiphenyl. nih.gov However, it is less selective than MS and cannot provide structural confirmation, making it susceptible to false positives from other co-eluting halogenated compounds. nih.gov

Quantification Methods: The most accurate quantification is achieved using isotope dilution, where a known amount of a stable isotope-labeled analog of the target compound (e.g., ¹³C-labeled PBB) is added to the sample before extraction. thermofisher.comnih.gov This internal standard corrects for variations in extraction efficiency and instrument response, leading to highly precise and accurate results. researchgate.netnih.gov

Table 4: Detection and Quantification Techniques for this compound

| Technique | Principle | Selectivity/Sensitivity | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC, detection by mass-to-charge ratio. | High selectivity and sensitivity, provides structural confirmation. | nih.govnih.gov |

| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | GC separation with very precise mass analysis. | Very high selectivity and specificity, considered the gold standard. | nih.govepa.gov |

| Gas Chromatography-Electron Capture Detector (GC-ECD) | Detects compounds that capture electrons (i.e., halogenated compounds). | Very high sensitivity to brominated compounds, but low selectivity. | nih.govepa.gov |

| Isotope Dilution Quantification | Uses a stable isotope-labeled analog as an internal standard. | Provides high accuracy and precision by correcting for analytical losses. | thermofisher.comnih.gov |

Mass Spectrometry (MS) Applications (e.g., GC/MS, HRMS, LC-MS/MS)

Mass spectrometry, coupled with chromatographic separation, is the cornerstone for the analysis of brominated flame retardants like this compound.

Gas Chromatography/Mass Spectrometry (GC/MS): This is a widely used technique for the analysis of PBBs. chromatographyonline.com Environmental samples require a preparation phase that typically involves extraction (e.g., Soxhlet extraction) and cleanup using methods like solid-phase extraction or gel permeation chromatography to remove interfering substances. chromatographyonline.com Once the extract is prepared, it is injected into the GC/MS system. For screening purposes, pyrolysis GC-MS can be employed, which has the advantage of requiring minimal sample preparation by thermally extracting the brominated compounds from the polymer matrix. chromatographyonline.com For quantification, standard GC-MS with electron ionization (EI) is common. mdpi.comnih.gov Gas chromatography-tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, allowing for trace-level detection in complex matrices like soil and sewage sludge. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): When coupled with GC, HRMS provides high mass accuracy and resolution. This capability is essential for differentiating the target analyte from co-eluting matrix components that may have the same nominal mass, thereby increasing the certainty of identification. acs.org Isotope dilution, using 13C-labeled internal standards, is often paired with HRMS for accurate quantification of halogenated compounds. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly valuable for analyzing higher brominated congeners, which can be susceptible to thermal degradation at the high temperatures used in GC systems. sciex.com This technique avoids such degradation, leading to more accurate quantification of compounds like nonabromobiphenyl. The method often utilizes atmospheric pressure photoionization (APPI) or electrospray ionization (ESI) sources. sciex.comnih.gov By operating in the multiple reaction monitoring (MRM) mode, LC-MS/MS provides excellent sensitivity and selectivity, making it suitable for analyzing PBBs in various matrices, including human milk and serum. nih.goveurofins.comresearchgate.net

| Technique | Primary Application | Key Advantages | Common Ionization Mode |

|---|---|---|---|

| GC/MS | Routine identification and quantification | Robust, widely available, good for broad screening. chromatographyonline.com | Electron Ionization (EI) mdpi.comnih.gov |

| HRMS | High-specificity analysis in complex matrices | High mass accuracy and resolution, reduces interferences. acs.org | Electron Ionization (EI) |

| LC-MS/MS | Analysis of thermally sensitive, high-molecular-weight congeners | Avoids thermal degradation, high sensitivity and selectivity (MRM). sciex.comeurofins.com | ESI, APPI sciex.comnih.gov |

Electron Capture Detection (ECD) for Brominated Compounds

Gas chromatography with an electron capture detector (GC-ECD) is a traditional yet powerful technique for analyzing halogenated organic compounds. The ECD is highly sensitive to electrophilic substances, such as molecules containing bromine atoms. This makes it an effective tool for detecting PBBs in environmental samples. researchgate.net While highly sensitive, the ECD is not as selective as a mass spectrometer, and confirmation of the analyte's identity often requires a secondary method like GC/MS. researchgate.net

Halogen-Specific Detection Methods

Beyond mass spectrometry and electron capture detection, other halogen-specific detectors can be employed in the analysis of brominated compounds. These detectors offer selectivity for compounds containing halogens, which can be advantageous when analyzing complex environmental samples where interferences from non-halogenated compounds are a concern. While MS techniques generally provide superior specificity through mass analysis, detectors designed specifically for halogens can offer a sensitive and more targeted alternative for screening and quantification.

Isomer-Specific Analysis and Congener Profiling

There are 209 theoretically possible PBB congeners, each with unique physical, chemical, and toxicological properties. researchgate.net The environmental behavior and health risks associated with this compound can differ significantly from other nonabromo- or other PBB congeners. Therefore, analytical methods must be capable of separating and quantifying individual congeners. researchgate.net

This is achieved through high-resolution capillary gas chromatography, which can separate many, though not all, PBB congeners. cdc.gov The resulting congener profile, or "fingerprint," provides detailed information that can be used to identify the original source of the contamination by comparing the environmental profile to those of commercial PBB mixtures. nih.gov Furthermore, congener profiling is essential for understanding how PBB mixtures are altered in the environment through processes like photodegradation or microbial transformation. nih.gov Principal component analysis (PCA) is a statistical tool that can be applied to congener-specific data to identify patterns and similarities between environmental samples and potential sources. nih.govtudublin.ie

Quality Assurance and Quality Control (QA/QC) in Environmental Analysis

Key elements of a QA/QC program for the analysis of this compound include:

Data Quality Objectives (DQOs): These are established before sample collection to define the type and quality of data needed. researchgate.netepa.gov

Standard Operating Procedures (SOPs): All steps, from sample collection to final analysis, must be thoroughly documented and followed. researchgate.net

Method Validation: The analytical method's performance is rigorously assessed for accuracy, precision, sensitivity, and specificity. nih.gov This involves determining the method detection limits (MDLs). researchgate.net

Use of Blanks: Field and method blanks are analyzed to check for contamination introduced during sampling or in the laboratory. epa.gov

Certified Reference Materials (CRMs): Analyzing materials with known concentrations of the target analyte helps to verify the accuracy of the method. nih.govnih.gov

Duplicate and Spiked Samples: Analyzing duplicate samples assesses the precision of the method, while analyzing samples spiked with a known amount of the analyte evaluates recovery and potential matrix effects. epa.govnih.gov

| QA/QC Element | Purpose |

|---|---|

| Standard Operating Procedures (SOPs) | Ensures consistency and reproducibility of methods. researchgate.net |

| Method Blanks | Detects contamination introduced during laboratory procedures. epa.gov |

| Field Duplicates | Assesses precision of the entire sampling and analysis process. epa.gov |

| Spiked Samples (Matrix Spikes) | Evaluates method accuracy and the effect of the sample matrix on analyte recovery. nih.gov |

| Certified Reference Materials (CRMs) | Verifies the accuracy and traceability of measurements against a known standard. nih.gov |

Method Development and Harmonization for Inter-laboratory Comparability

The development of an analytical procedure involves selecting the appropriate technology and conducting studies to evaluate its performance characteristics, such as specificity, accuracy, and precision. lcms.cz For complex environmental analyses, ensuring that data generated by different laboratories are comparable is a significant challenge. Discrepancies in results can arise from variations in instrumentation, sample preparation, and calibration procedures.

Emerging Analytical Technologies (e.g., Machine Learning for Chemical Fingerprinting)

The field of environmental analysis is continually evolving, with new technologies offering enhanced capabilities. High-resolution mass spectrometry (HRMS) generates vast and complex datasets that can be challenging to interpret manually. nih.gov

Machine learning (ML) is emerging as a powerful tool to process this data. nih.govplos.org ML algorithms can be trained to recognize complex patterns within the chemical data, creating a "chemical fingerprint" that is characteristic of a sample. nih.gov This approach has several applications:

Source Tracking: By comparing the chemical fingerprint of an environmental sample to the fingerprints of known pollution sources (e.g., agricultural runoff, industrial effluent), ML can help identify the origin of contamination. nih.gov

Data Prioritization: In non-targeted analyses where thousands of chemical features may be detected, ML models can help prioritize which unknown compounds may be of highest concern, for instance by predicting their potential toxicity based on their mass spectral data. nih.gov

Improving Compound Identification: ML can aid in the identification of unknown compounds by learning the relationships between chemical structures and their analytical properties.

These advanced computational techniques, when combined with high-end analytical instrumentation, provide new opportunities to understand the environmental presence and impact of compounds like this compound. nih.govnih.gov

Sources, Emissions, and Source Apportionment of 2,2 ,3,3 ,4,5,5 ,6,6 Nonabromobiphenyl

Historical and Current Industrial Sources and Manufacturing Practices

Polybrominated biphenyls (PBBs) are a class of synthetic brominated hydrocarbons that were manufactured and used commercially as flame retardants. epa.gov The industrial production of PBBs commenced in 1970 and ceased in the United States in 1976 following a major contamination incident in Michigan. michigan.govemory.edu The manufacturing process generally involved the direct bromination of biphenyl (B1667301) in the presence of a catalyst. nih.gov

Commercial PBB products were not sold as single congeners but as technical mixtures with varying degrees of bromination. The primary commercial mixtures were hexabromobiphenyl (e.g., FireMaster® BP-6), octabromobiphenyl (B1228391), and decabromobiphenyl (B1669990). cdc.govepa.gov While specific congener analyses of these historical PBB mixtures are not extensively detailed in readily available literature, it is understood that they contained a range of PBB congeners.

The compound 2,2',3,3',4,5,5',6,6'-nonabromobiphenyl was not a primary product itself but was a component of the more highly brominated technical mixtures, such as octabromobiphenyl and decabromobiphenyl. Analogous commercial flame retardant mixtures of polybrominated diphenyl ethers (PBDEs), which share structural similarities with PBBs, provide insight into the likely composition of highly brominated PBB products. For instance, commercial decabromodiphenyl ether (decaBDE) mixtures have been shown to contain nonabrominated congeners as significant components. wikipedia.org Similarly, commercial octabromodiphenyl ether formulations contained a substantial percentage of nonabromodiphenyl ethers. nih.gov German-produced PBB mixtures were marketed under the trade name Bromkal. cdc.gov The presence of nonabrominated congeners in these mixtures is a critical factor in their environmental fingerprint.

Table 1: Example Composition of a Commercial Octabromodiphenyl Ether (OctaBDE) Mixture This table on a related brominated flame retardant illustrates the typical heterogeneity of such commercial products.

| Homologue Group | Percentage in Mixture |

| Penta/Hexabromodiphenyl Ether | ~11% |

| Heptabromodiphenyl Ether | ~44% |

| Octabromodiphenyl Ether | ~31-35% |

| Nonabromodiphenyl Ether | ~10% |

| Decabromodiphenyl Ether | ~0.5% |

Data sourced from WHO; Environ Health Criteria 162: Brominated Diphenyl Ethers (1994) as cited by PubChem. nih.gov

Formation as Byproducts of Industrial Processes and Thermal Degradation

Beyond its presence in commercial mixtures, this compound is also formed as an unintentional byproduct of industrial and thermal processes.

Release from Flame Retardant Applications

PBBs were used as additive flame retardants, meaning they were physically mixed with polymers rather than chemically bound. epa.gov This application was common in plastics such as acrylonitrile-butadiene-styrene (ABS) thermoplastics, which were used for housings of electronic equipment. wikipedia.org Over time, these additive flame retardants can migrate out of the polymer matrix and be released into the environment. epa.gov Products containing highly brominated PBB mixtures, such as old electronics, textiles, and plastic foams, can therefore act as sources of nonabromobiphenyls to the environment through leaching and volatilization. uni.lu

Byproduct Generation during Combustion and Incineration

The thermal degradation of materials containing highly brominated PBBs, particularly decabromobiphenyl (PBB-209), is a significant source of nonabromobiphenyl congeners. During combustion or incineration processes, decabromobiphenyl can undergo debromination, where bromine atoms are sequentially removed from the biphenyl structure.

Recent quantum chemical studies on the thermal decomposition of decabromobiphenyl have shown that reactions with radicals (such as hydrogen, bromine, and hydroxyl radicals) present in combustion environments facilitate the breaking of carbon-bromine bonds, leading to the formation of less-brominated PBBs, including nonabromobiphenyls. nih.gov This process of reductive debromination means that the incineration of waste containing decabromobiphenyl can generate and release a spectrum of lower-brominated congeners, including this compound. The formation of polybrominated dibenzofurans (PBDFs) from PBBs during thermal stress also proceeds through debromination, further indicating that nonabrominated intermediates are likely formed. nih.govresearchgate.net

Environmental Release Pathways (e.g., Wastewater Discharges, Landfill Leachate)

The primary pathways for the release of this compound into the environment are linked to its manufacturing and disposal lifecycle.

Historical industrial activities were a direct source of PBBs to the environment. Wastewater discharges from manufacturing facilities, such as the Michigan Chemical Corporation plant, released PBBs into aquatic systems. nih.gov These discharges would have contained the full profile of congeners present in the technical mixtures being produced, including nonabromobiphenyls.

A major contemporary and ongoing release pathway is from the disposal of PBB-containing products in landfills. epa.gov PBBs are known to leach from waste materials into landfill leachate. nih.gov Studies have shown that PBBs are significantly more soluble in landfill leachate than in distilled water, a phenomenon attributed to the presence of dissolved organic compounds in the leachate which enhances solubility and mobility. nih.gov Landfills containing discarded electronics, furniture foam, and plastics from the 1970s act as long-term reservoirs from which nonabromobiphenyls can be slowly released into the wider environment through leachate leakage and contamination of groundwater. bohrium.com

Forensic Environmental Chemistry and Source Tracking

Forensic environmental chemistry utilizes the unique chemical properties of contaminants to trace them to their origins. For complex mixtures like PBBs, congener-specific analysis is a powerful tool for source tracking. ynu.ac.jp

Chemical Fingerprinting for Source Identification

The principle of chemical fingerprinting for PBBs is analogous to that used for PCBs. epa.gov Each source of PBB contamination, whether a specific commercial product or a particular industrial process, has a characteristic distribution of congeners, known as its "fingerprint." nih.gov

When PBBs are released into the environment, this congener profile can be altered by various fate and transport processes, such as partitioning between air, water, and sediment, and selective bioaccumulation in organisms. nih.gov However, by analyzing the congener pattern in an environmental sample (e.g., soil, sediment, or biota) and comparing it to the patterns of potential sources, it is often possible to identify the origin of the contamination. researchgate.net

For instance, the congener profile of PBBs found in the environment surrounding a former manufacturing plant would differ from the profile resulting from the combustion of PBB-containing waste. The presence and relative abundance of this compound, in conjunction with other nona-, octa-, and decabrominated congeners, are key markers in these fingerprints. Analysis of PBB congener profiles in human and environmental samples from the Michigan contamination event has been a long-standing case study in tracing the legacy of a specific industrial source. emory.edutephinet.org By identifying a unique congener signature, scientists can apportion responsibility for contamination and better understand the environmental pathways of these persistent pollutants. ynu.ac.jp

Dendrochemistry in Environmental Forensics

Dendrochemistry, a scientific discipline that analyzes the chemical composition of tree rings, offers a promising avenue for environmental forensics to reconstruct historical pollution events. youtube.com Trees, through their root systems and foliage, can absorb and incorporate chemicals from their surrounding environment, including soil, water, and air. These chemical signatures are then stored in the annual growth rings, creating a chronological archive of environmental conditions. youtube.com While the application of dendrochemistry to trace this compound (PBB-208) is not yet widely documented in scientific literature, the principles of the method and its successful use for other persistent organic pollutants (POPs) and heavy metals suggest its potential utility. researchgate.netmdpi.comnih.govfrontiersin.orgnih.gov

The fundamental premise of dendrochemical analysis is that the concentration of a specific chemical within a tree ring corresponds to the environmental levels of that chemical during the year the ring was formed. By extracting a core from a tree and analyzing the chemical composition of each annual ring, scientists can potentially create a timeline of pollution. mdpi.comresearchgate.net This technique could be particularly valuable for establishing the historical presence and concentration of PBB-208 in areas of known or suspected contamination, even decades after the initial release.

Several studies have demonstrated the viability of using tree rings to reconstruct the history of various environmental contaminants. For instance, research has successfully used tree rings to track historical lead (Pb) and zinc (Zn) pollution from mining activities and industrial emissions. researchgate.net Similarly, dendrochemical analysis has been employed to reconstruct past atmospheric mercury contamination from mining sites. frontiersin.orgnih.gov The success of these studies with other persistent and bioaccumulative substances provides a strong theoretical basis for the application of similar methods to PBBs.

The uptake and translocation of chemicals within a tree are complex processes that can be influenced by various factors, including the tree species, the chemical properties of the contaminant, and soil conditions. For persistent organic pollutants like PBBs, uptake can occur through both root absorption and atmospheric deposition onto foliage. The lipophilic (fat-loving) nature of PBB-208 suggests that it could accumulate in the lipid-rich tissues of trees.

While direct dendrochemical data for this compound is not currently available, the existing body of research on other pollutants provides a framework for how such an investigation could be conducted. The following table outlines a hypothetical dendrochemical study to assess historical PBB-208 contamination.

Table 1: Hypothetical Dendrochemical Study Design for PBB-208

| Phase | Description | Key Considerations |

|---|---|---|

| 1. Site Selection | Identify and select mature trees in areas with a known history of PBB contamination, as well as control sites with no known contamination. | Tree species should be consistent across sites. Age of trees must predate the potential contamination period. |

| 2. Sample Collection | Extract core samples from the selected trees using an increment borer. | Multiple cores should be taken from each tree to ensure representative sampling. |

| 3. Sample Preparation | The tree cores are sanded and visually cross-dated to assign a calendar year to each ring. Individual rings or groups of rings are then separated for chemical analysis. | Proper handling is crucial to avoid cross-contamination between rings. |

| 4. Chemical Analysis | Highly sensitive analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), would be used to detect and quantify PBB-208 in the wood samples. chromatographyonline.com | Method detection limits must be low enough to measure trace levels of the compound. |

| 5. Data Interpretation | The concentration of PBB-208 in each ring is plotted against the corresponding year to create a historical trend of contamination. | Data should be compared with known historical events, such as industrial production or accidental releases, to validate the findings. |

It is important to note that the application of dendrochemistry to organic pollutants like PBB-208 presents unique challenges compared to heavy metals. The potential for metabolic breakdown or transformation of the compound within the tree, as well as the mobility of the chemical between rings, are factors that require careful consideration and further research. However, as analytical techniques continue to improve in sensitivity and specificity, dendrochemistry holds significant promise as a tool to unlock the history of environmental contamination by compounds like this compound. mdpi.com

Regulatory Frameworks and Environmental Monitoring Initiatives (Focus on Monitoring Strategies)

The regulation and monitoring of this compound are largely encompassed within the broader category of polybrominated biphenyls (PBBs). Due to their persistence in the environment, potential for bioaccumulation, and suspected adverse health effects, PBBs have been subject to national and international control measures. iisd.orgontosight.aiwikipedia.org

International Agreements:

The most significant international treaty governing PBBs is the Stockholm Convention on Persistent Organic Pollutants (POPs) . wikipedia.orgenvironment.govt.nz PBBs are listed in Annex A of the convention, which calls for the elimination of their production and use. wikipedia.orgenvironment.govt.nz This global treaty obligates signatory countries to take measures to reduce and ultimately eliminate the release of PBBs into the environment. iisd.org

National Regulations:

In the United States , the manufacture of PBBs was effectively banned in 1976 following a major contamination incident in Michigan. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) has established screening levels for PBBs in air, soil, and tap water to guide risk assessment and cleanup activities at contaminated sites. epa.govepa.gov The Department of Health and Human Services (DHHS) has classified PBBs as reasonably anticipated to be human carcinogens, and the International Agency for Research on Cancer (IARC) has classified them as "probably carcinogenic to humans." epa.govcdc.gov Several states have also established their own standards or guidelines for PBBs in soil and water. epa.govrestrictionofhazardoussubstances.com

In the European Union , PBBs are restricted under the Restriction of Hazardous Substances (RoHS) Directive, which limits their use in electrical and electronic equipment. wikipedia.orgrestrictionofhazardoussubstances.com The EU has also implemented regulations aligned with the Stockholm Convention to control POPs, including PBBs. youtube.com

Environmental Monitoring Strategies:

Environmental monitoring for PBBs, including the nonabromobiphenyl congener, is essential for assessing the extent of contamination, understanding environmental fate and transport, and evaluating the effectiveness of regulatory actions. Monitoring strategies typically involve the collection and analysis of various environmental media.

Table 2: Environmental Monitoring Strategies for PBBs

| Environmental Medium | Monitoring Approach | Analytical Techniques | Rationale |

|---|---|---|---|

| Soil and Sediment | Collection of surface and subsurface samples from potentially contaminated areas, such as industrial sites, waste disposal sites, and agricultural lands affected by historical contamination. | Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). epa.gov | PBBs are persistent and can bind to soil and sediment particles, making these media important long-term reservoirs of contamination. |

| Air | Use of high-volume air samplers to collect airborne particulates and vapor-phase PBBs. Passive air samplers can also be deployed for long-term monitoring. | GC-MS. | To assess atmospheric transport and deposition of PBBs, and to evaluate inhalation exposure risks. |

| Water | Collection of surface water and groundwater samples, particularly in areas near known contamination sources. | GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS). epa.gov | To determine the extent of water contamination and potential risks to aquatic ecosystems and drinking water supplies. |

| Biota | Analysis of tissues from fish, wildlife, and livestock in contaminated areas. Human biomonitoring through the analysis of blood serum or adipose tissue. chromatographyonline.com | GC-MS, HRGC/HRMS. chromatographyonline.com | To assess the bioaccumulation of PBBs in the food chain and to evaluate potential human exposure and health risks. |

Given the historical use of PBBs as flame retardants in various consumer and industrial products, monitoring efforts may also focus on waste streams and recycling facilities to prevent their re-release into the environment. nih.gov The development of more sensitive and cost-effective analytical methods continues to enhance the ability to detect low levels of PBBs in the environment and to better understand their distribution and impacts. ontosight.aimdpi.com

Environmental Remediation and Abatement Strategies for 2,2 ,3,3 ,4,5,5 ,6,6 Nonabromobiphenyl Contamination

Technologies for Environmental Decontamination (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade persistent organic pollutants like 2,2',3,3',4,5,5',6,6'-nonabromobiphenyl through the generation of highly reactive hydroxyl radicals. While specific research on this particular nonabromobiphenyl congener is limited, studies on polybrominated biphenyls (PBBs) and other brominated flame retardants provide insights into potential remediation techniques.

Photocatalytic Degradation: This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), and a light source to generate hydroxyl radicals. Studies have shown that metal-doping of TiO2, with metals like palladium (Pd) and silver (Ag), can significantly enhance the degradation of PBBs. nih.govresearchgate.net In aqueous environments, the primary degradation mechanism shifts from reductive debromination to an oxidative process. daneshyari.com The efficiency of photocatalytic degradation can be influenced by the solvent, with different debromination pathways observed in methanol (B129727) versus water. daneshyari.com

Reductive Debromination using Zero-Valent Iron (ZVI): Nanoscale zero-valent iron (nZVI) has demonstrated effectiveness in the debromination of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs. scilit.com The process involves a stepwise reaction where bromine atoms are sequentially removed. scilit.com The reactivity of nZVI can be enhanced by templating it on materials like smectite clay, leading to significantly faster degradation rates. ecelectronics.com

Thermal Desorption: This technology involves heating contaminated soil to vaporize the contaminants, which are then collected and treated. In situ thermal desorption, using thermal blankets or wells, has been successfully applied to remediate soils contaminated with polychlorinated biphenyls (PCBs), a related class of compounds. researchgate.net This method can be effective for a range of organic pollutants in various soil types. researchgate.net

Other Advanced Oxidation Processes:

Fenton's Reagent: This process uses hydrogen peroxide and an iron catalyst to produce hydroxyl radicals and has been effective in degrading a variety of organic contaminants, including PCBs. who.intnih.gov

Ozonation: Ozone is a powerful oxidant that can degrade organic pollutants, although its application can lead to the formation of brominated disinfection byproducts in the presence of bromide ions. illinois.govepa.gov

Sonochemical Degradation: High-frequency ultrasound can induce acoustic cavitation, creating localized high-temperature and high-pressure zones that generate reactive oxygen species capable of degrading organic compounds. mdpi.comnih.gov

Interactive Data Table: Comparison of Decontamination Technologies for PBBs and Related Compounds

| Technology | Target Contaminant(s) | Key Findings |

| Metal-doped TiO2 Photocatalysis | Polybrominated Biphenyls (PBBs) | Palladium and silver doping enhances reactivity; degradation mechanism varies with solvent. nih.govresearchgate.netdaneshyari.com |

| Nanoscale Zero-Valent Iron (nZVI) | Polybrominated Diphenyl Ethers (PBDEs) | Effective for stepwise debromination; reactivity enhanced by clay templating. scilit.comecelectronics.com |

| In Situ Thermal Desorption | Polychlorinated Biphenyls (PCBs) | Effective for a variety of organic pollutants in different soil types. researchgate.net |

| Fenton's Reagent | Polychlorinated Biphenyls (PCBs) | Capable of degrading PCBs and other persistent organic pollutants. who.intnih.gov |

Research on Safe Disposal and Waste Management Approaches

The safe disposal of materials contaminated with this compound is crucial to prevent environmental pollution. Historical and current practices primarily involve landfilling and incineration, each with its own set of challenges and research needs.

Incineration: High-temperature incineration is a common method for destroying PBB-containing wastes. However, a significant concern is the potential for the formation of toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) during combustion. osti.gov The formation of these byproducts is influenced by factors such as incineration temperature and the presence of other chemicals. nih.govdaneshyari.com Research indicates that in well-controlled incineration plants, the decomposition of brominated flame retardants is high, with very low emissions of the original compounds. in.gov Regulations under the Toxic Substances Control Act (TSCA) and state-level rules govern the disposal of PCB and PBB wastes, often requiring disposal in permitted incinerators or specific types of landfills. illinois.govwww.gov.ukp2infohouse.org

Landfilling: Landfilling has been a common disposal method for PBB-contaminated materials, including animal carcasses from the Michigan PBB contamination incident and industrial wastes. nih.govnih.govepa.gov A primary challenge with landfilling is the potential for leachate to contaminate groundwater. nih.govepa.gov Proper landfill design and management are critical to contain the waste and prevent migration. This includes the use of liners, leachate collection systems, and careful site selection based on geological and hydrological conditions. nih.govnih.govepa.gov Research has shown that PBBs can be more soluble in landfill leachate than in distilled water, highlighting the importance of robust containment measures. cornell.edu

Waste Management Regulations: The management of PBB waste is subject to stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates PCBs and, by extension, PBBs under TSCA. www.gov.ukcdc.gov These regulations provide a framework for the handling, storage, and disposal of PCB-containing materials, which often serves as guidance for PBBs. epa.govcornell.educdc.gov Many states have also adopted these federal regulations or have their own stricter rules. www.gov.uk

Interactive Data Table: Disposal Methods for PBB-Contaminated Waste

| Disposal Method | Key Considerations | Regulatory Framework |

| Incineration | Potential for PBDD/PBDF formation; requires high-temperature and controlled conditions. nih.govdaneshyari.comosti.govin.gov | Toxic Substances Control Act (TSCA), state regulations. illinois.govwww.gov.ukp2infohouse.org |

| Landfilling | Risk of leachate contamination of groundwater; requires proper site selection, design, and long-term monitoring. nih.govnih.govepa.govcornell.edu | Resource Conservation and Recovery Act (RCRA), TSCA, state regulations. illinois.govwww.gov.uk |

Mitigation Strategies for Future Environmental Release

As the production of this compound has ceased, mitigation strategies now focus on preventing its release from historical sources, such as contaminated sites and products still in use or in the waste stream.

Management of Contaminated Sites: A number of hazardous waste sites are known to be contaminated with PBBs. epa.gov Effective management of these sites is essential to prevent the ongoing release of these compounds into the environment. Remediation strategies can include containment (e.g., capping of landfills) to prevent the spread of contaminants, as well as the decontamination technologies discussed in section 7.1. itrcweb.orgmdpi.com Long-term monitoring of soil and groundwater is crucial to ensure the effectiveness of these measures. nih.govnih.gov

Electronic Waste (E-Waste) Management: PBBs were used as flame retardants in the plastics of electronic equipment. osti.gov The improper disposal of e-waste can lead to the release of these compounds into the environment. ecelectronics.com Mitigation strategies include:

Extended Producer Responsibility (EPR): Policies that make manufacturers responsible for the entire lifecycle of their products, including their disposal, can incentivize the design of products with fewer hazardous materials and promote recycling. consensus.app

Improved Recycling Infrastructure: Developing and implementing safe and efficient recycling processes for e-waste is critical to recover valuable materials and properly manage hazardous components. ecelectronics.comesemag.com

Regulations on Hazardous Substances: Directives such as the Restriction of Hazardous Substances (RoHS) in Europe restrict the use of PBBs in new electronic equipment, preventing future contamination from this source. ecelectronics.com

Landfill Management to Prevent Leachate: For landfills containing PBBs, preventing the generation and release of contaminated leachate is a key mitigation strategy. Techniques include:

Engineered Covers and Caps (B75204): Installing impermeable caps over the landfill minimizes water infiltration, thereby reducing the volume of leachate produced.

Leachate Collection and Treatment: Modern landfills are equipped with systems to collect leachate, which can then be treated using technologies like reverse osmosis to remove contaminants before discharge. zwitterco.com

Public Awareness and Education: Raising public awareness about the risks associated with PBBs and the importance of proper disposal of old electronic devices and other products that may contain these chemicals is a crucial component of a comprehensive mitigation strategy.

Research Gaps and Future Directions in 2,2 ,3,3 ,4,5,5 ,6,6 Nonabromobiphenyl Studies

Unidentified Congeners and Byproducts in Environmental Samples

A significant gap in the current understanding of PBBs, including nonabromobiphenyl, is the incomplete characterization of all congeners and their environmental byproducts. While much of the historical focus has been on the major components of commercial mixtures like PBB-153, recent studies have highlighted the presence of previously unidentified PBBs.

For instance, a study on human serum from an electronic waste (e-waste) dismantling area identified a total of 26 previously unknown PBB congeners. nih.govresearchgate.net This finding is crucial as it suggests that human exposure profiles may be more complex than previously thought, especially in areas with significant e-waste processing. The pattern of these unidentified congeners differed from those associated with the 1973 Michigan PBB contamination incident, indicating different sources and potential health risks. nih.govresearchgate.net

Furthermore, PBBs can undergo transformation in the environment through processes such as photodegradation, microbial degradation, and combustion, leading to the formation of various byproducts. nih.govmdpi.com These can include lesser-brominated PBBs, hydroxylated PBBs, and the highly toxic polybrominated dibenzofurans (PBDFs). nih.govnih.gov There is a pressing need for further research to:

Systematically identify and quantify the full spectrum of PBB congeners and byproducts in diverse environmental matrices, including soil, sediment, air, and biota.

Investigate the formation pathways and environmental fate of these newly identified compounds.

Assess the toxicological profiles of these unidentified congeners and transformation products to better understand their potential risks to human health and the environment. nih.gov

Long-Term Environmental Monitoring and Trend Analysis

Long-term monitoring is critical for understanding the environmental persistence, mobility, and ultimate fate of 2,2',3,3',4,5,5',6,6'-Nonabromobiphenyl and other PBBs. The Michigan Long-Term PBB Study, initiated after the widespread contamination in the 1970s, serves as a valuable, albeit geographically focused, source of long-term data on human exposure. nih.govmichigan.govmichigan.gov This cohort has been followed for decades, providing invaluable insights into the long-term health effects of PBBs. nih.govnih.gov

Trend analysis of PBB levels in human serum has shown a general decrease in concentrations since their production was phased out in the 1970s. nih.gov However, the rate of decline may be slowing, and measurable levels are still detected in exposed populations, indicating their high persistence in the human body. nih.gov

Future research in this area should focus on:

Expanding long-term monitoring programs to other geographical areas, particularly those with historical PBB use or current e-waste recycling activities.

Conducting comprehensive trend analyses for a wider range of PBB congeners, including nonabromobiphenyls, in various environmental compartments beyond human serum.

Investigating the influence of environmental factors, such as climate change, on the long-range transport and environmental distribution of PBBs over time.

Development of Novel Analytical Techniques for Trace Level Detection

The accurate detection and quantification of this compound at trace levels in complex environmental and biological samples present a significant analytical challenge. The development of more sensitive and selective analytical methods is a crucial research need.

Recent advancements have led to the development of methods such as isotope-dilution gas chromatography with electron ionization-tandem mass spectrometry (GC–EI–MS-MS) for the quantification of PBBs in human serum. nih.gov This technique offers high sensitivity and selectivity with low limits of detection. nih.gov Pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) has also been utilized as a screening tool, which has the advantage of requiring minimal sample preparation. researchgate.net

Despite these advances, there is a continued need for:

The development of analytical methods capable of separating and quantifying a broader range of PBB congeners, including highly brominated ones like nonabromobiphenyl, which can be difficult to analyze due to their high molecular weight. researchgate.net

The creation of certified reference materials for a wider array of PBB congeners to improve the accuracy and comparability of data across different laboratories.

The exploration of novel techniques, such as high-resolution mass spectrometry, to aid in the identification of unknown PBB congeners and their transformation products in environmental samples. nih.govlabcompare.com

| Analytical Technique | Application | Key Advantages | Research Need |

|---|---|---|---|

| Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS) | Quantification of PBBs in human serum and semen | High sensitivity and selectivity, low detection limits | Expansion to a wider range of congeners and matrices |

| Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Screening of PBBs in solid samples (e.g., plastics) | Minimal sample preparation required | Primarily a screening tool, quantitative analysis requires further steps |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown compounds | Provides accurate mass measurements for formula determination | Wider application for identifying unknown PBB congeners and byproducts |

Advanced Modeling for Environmental Fate and Transport

Predictive modeling is an essential tool for understanding and forecasting the environmental behavior of persistent organic pollutants like this compound. Advanced multimedia environmental and bioaccumulation models can simulate the movement and distribution of these chemicals across different environmental compartments such as air, water, soil, and biota.

Fugacity-based dynamic models have been successfully applied to simulate the fate of hexabromobiphenyl in the Great Lakes, demonstrating that sediments can act as long-term reservoirs for these compounds. nih.gov Such models are crucial for predicting long-term trends and assessing the effectiveness of potential remediation strategies. However, a significant source of uncertainty in these models is the lack of accurate data on key environmental parameters, such as the degradation half-life of PBBs in sediment. nih.gov

Future research efforts should be directed towards:

Developing and refining multimedia fate and transport models that are specifically parameterized for a wider range of PBB congeners, including nonabromobiphenyls.

Gathering more empirical data on the physicochemical properties and degradation rates of individual PBB congeners to reduce uncertainty in model predictions.

Integrating these models with long-term monitoring data to validate their accuracy and improve their predictive capabilities for future environmental scenarios, including the potential impacts of climate change on PBB transport. ntnu.no

Comprehensive Source Characterization and Apportionment

While the primary production of PBBs has ceased, there are ongoing sources of these compounds to the environment. A comprehensive characterization and apportionment of these sources are necessary for effective management.

The historical contamination in Michigan from a manufacturing mishap is a well-documented, major point source. michiganpublic.orgmichigan.gov However, diffuse sources are now of greater concern. Electronic waste (e-waste) has been identified as a significant contemporary source of PBBs, including previously unidentified congeners. nih.govresearchgate.netnih.gov The informal recycling and disposal of e-waste, particularly through burning, can release PBBs and their toxic byproducts into the environment. ipen.orgaaqr.org

Key research gaps in this area include:

Quantitative assessments of PBB emissions from various e-waste recycling and disposal practices.

The development of chemical fingerprinting techniques to differentiate between various sources of PBBs in the environment.

Investigations into other potential, yet uncharacterized, sources of PBBs, such as their presence as byproducts in other chemical manufacturing processes.

Sustainable Management and Remediation Research Needs

The persistence of this compound and other PBBs in the environment, particularly in contaminated soils and sediments, necessitates the development of sustainable and effective management and remediation strategies. The disposal of PBB-contaminated materials, as highlighted by the events in Michigan, presents significant environmental challenges. nih.gov

Current remediation approaches for similar persistent organic pollutants often involve disruptive and costly methods like excavation and landfilling or incineration. There is a critical need for research into more sustainable and in-situ remediation technologies.

Future research should prioritize:

The investigation of bioremediation and phytoremediation techniques that could potentially degrade PBBs in contaminated soils and sediments.

The development of novel materials and chemical processes for the in-situ destruction of PBBs.

The establishment of environmentally sound management practices for e-waste to prevent the release of PBBs and other hazardous substances.

Life cycle assessments of different remediation and waste management strategies to identify the most environmentally and economically sustainable options.

Q & A

Q. What mechanistic insights can isotopic labeling provide into the debromination pathways of this compound?

- Methodological Answer : Synthesize <sup>13</sup>C-labeled analogs to track carbon skeleton stability during microbial degradation. Use tandem mass spectrometry (MS/MS) to identify fragment ions retaining isotopic labels, distinguishing abiotic vs. enzymatic pathways. Compare with <sup>81</sup>Br-enriched samples to map positional debromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.